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Compound of Interest

[2-(Cyclopentyloxy)-4-
Compound Name:
methylphenyllmethanamine

CAS No.: 1250167-62-4

Cat. No.: B1453739

Get Quote

Executive Summary

[2-(Cyclopentyloxy)-4-methylphenyllmethanamine (C13H19NO) is a specialized benzylamine
derivative characterized by a lipophilic cyclopentyloxy ether motif at the ortho position and a
methyl group at the para position relative to the benzylic amine.

In medicinal chemistry, this molecule serves as a high-value scaffold for G-Protein Coupled

Receptor (GPCR) modulators and Phosphodiesterase (PDE) inhibitors. Its structural design
leverages the "cyclopentyloxy" group to fill hydrophobic pockets in target proteins, while the
primary amine provides a critical anchor point for hydrogen bonding or further derivatization.

Part 1: Physicochemical Profile[1]
Molecular Weight & Formula

The precise molecular weight is critical for stoichiometry in synthetic workflows and for
calculating molar dosage in biological assays.
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Property Value Notes
Molecular Formula C13H1sNO
Molecular Weight (Average) 205.30 g/mol Used for bulk calculations.
] ) Used for Mass Spectrometry
Monoisotopic Mass 205.1467 Da o
(HRMS) validation.
Heavy Atom Count 15
Cyclopentyl ether bond &
Rotatable Bonds 4 yelopenty

Benzyl amine bond.

Predicted Physicochemical Properties (ADME)

These values dictate the compound's behavior in biological systems, specifically its ability to

cross cell membranes (permeability).

Property

Predicted Value

Implication for Drug
Design

Optimal for oral bioavailability

cLogP (Lipophilicit ~2.8-3.1
9P (Lipop ) (Lipinski compliant).
TPSA (Topological Polar High membrane permeabilit
(Topolog 3595 A2 g . p y
Surface Area) (Brain/Gut).
) ) Protonated at physiological pH
pKa (Basic Amine) ~9.5 ] N
(7.4), enhancing solubility.
Hydrogen Bond Donors 2 Primary amine (-NH-2).
Ether oxygen and Amine
Hydrogen Bond Acceptors 2

nitrogen.

Part 2: Synthetic Architectures
Retrosynthetic Analysis

© 2026 BenchChem. All rights reserved.

2/7

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1453739?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

The most robust synthesis of [2-(Cyclopentyloxy)-4-methylphenyllmethanamine avoids
direct amination of the benzene ring, which is low-yielding. Instead, it utilizes a Convergent
Etherification-Reduction Strategy.

e Disconnection A: The Benzyl-Amine bond (formed via Nitrile reduction).

» Disconnection B: The Phenyl-Ether bond (formed via Williamson Ether Synthesis).

Step-by-Step Synthesis Protocol

Note: This protocol assumes standard Schlenk line techniques for air-sensitive reduction steps.

Step 1: Etherification (Formation of the Scaffold)

Precursor: 2-Hydroxy-4-methylbenzonitrile (CAS: 55600-62-9) Reagents: Bromocyclopentane,
Potassium Carbonate (

), DMF.

» Dissolution: Dissolve 1.0 eq of 2-Hydroxy-4-methylbenzonitrile in anhydrous DMF (0.5 M
concentration).

o Base Addition: Add 2.5 eq of anhydrous

. Stir at room temperature for 30 minutes to generate the phenoxide anion.

» Alkylation: Dropwise add 1.2 eq of Bromocyclopentane.

» Heating: Heat the reaction mixture to 80°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc
8:1) until the starting phenol disappears.

o Workup: Quench with water, extract with Ethyl Acetate, and wash with brine.

¢ Intermediate: Yields 2-(cyclopentyloxy)-4-methylbenzonitrile.

Step 2: Nitrile Reduction (Formation of the Amine)

Reagents: Lithium Aluminum Hydride (

), anhydrous THF.
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e Preparation: Suspend 2.0 eq of

in anhydrous THF at 0°C under Argon.

» Addition: Dissolve the nitrile intermediate from Step 1 in THF and add dropwise to the
hydride suspension. Caution: Exothermic.

o Reflux: Allow to warm to room temperature, then reflux for 3 hours to ensure complete
reduction of the nitrile to the primary amine.

o Fieser Quench: Cool to 0°C. Carefully add water (1 eq per g LAH), then 15% NaOH (1 eq),
then water (3 eq).

 Purification: Filter the granular precipitate. Concentrate the filtrate.

o Salt Formation (Optional): Treat with HCI in Dioxane to isolate as the stable Hydrochloride
salt (MW: ~241.76 g/mol ).

Reaction Pathway Visualization
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Figure 1: Two-step synthetic pathway from commercially available nitrile precursors to the
target benzylamine.

Part 3: Analytical Characterization
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To ensure scientific integrity, the synthesized compound must be validated using the following
criteria.

Mass Spectrometry (LC-MS)

o Expected [M+H]* Peak: 206.15 m/z.

o Fragment Pattern: Look for a characteristic loss of the cyclopentyl group (-69 Da) or
ammonia (-17 Da).

Nuclear Magnetic Resonance (*H NMR)

e Solvent:

or

o Key Signals:

(¢]

0 1.6 - 1.9 ppm (Multiplet, 8H): Cyclopentyl ring methylene protons.

[¢]

0 2.3 ppm (Singlet, 3H): Methyl group on the benzene ring.

[e]

0 3.7 ppm (Singlet, 2H): Benzylic amine (-CH2-NH2).

o

0 4.8 ppm (Multiplet, 1H): Methine proton of the cyclopentyloxy group (-O-CH<).

o

0 6.7 - 7.1 ppm (Multiplet, 3H): Aromatic protons (1,2,4-substitution pattern).

Part 4: Applications in Drug Discovery[2]
Pharmacophore Utility

This molecule is a bioisostere of the widely used 3-(cyclopentyloxy)-4-methoxyphenyl motif
found in PDE4 inhibitors (e.g., Rolipram).

 Lipophilic Pocket Filling: The cyclopentyl ring is ideal for occupying hydrophobic pockets in
enzymes without adding excessive molecular weight.
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e Metabolic Stability: The 4-methyl group is generally more metabolically stable than a 4-
methoxy group (which is prone to O-demethylation), potentially extending the half-life of
derived drugs.

Fragment-Based Drug Design (FBDD)

With a Molecular Weight of 205.30, this compound is classified as an ideal Fragment.

o Ligand Efficiency: High. It possesses a polar "head" (amine) for anchoring and a non-polar
“tail" (cyclopentyl) for specificity.

o Growth Vectors: The amine nitrogen allows for facile amide coupling to expand the molecule
into larger, drug-like candidates (e.g., coupling with carboxylic acids to form inhibitors).
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o To cite this document: BenchChem. [Technical Guide: [2-(Cyclopentyloxy)-4-
methylphenyllmethanamine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1453739/docs#technical-guide-2-cyclopentyloxy-4-
methylphenyl-methanamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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